1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one
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Overview
Description
1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one is a heterocyclic compound that features a pyrazole and thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one typically involves the formation of the pyrazole and thiazole rings followed by their coupling to the pyrrolidin-2-one core. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrazole ring through cyclization of hydrazines with 1,3-diketones.
Thiazole Formation: Synthesis of the thiazole ring via cyclization of thioamides with α-haloketones.
Coupling Reactions: Coupling of the pyrazole and thiazole rings to the pyrrolidin-2-one core using amide bond formation techniques.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow chemistry to enhance yield and purity while reducing reaction times and waste.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the pyrazole or thiazole rings using agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the pyrazole or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products
N-oxides: Formed from oxidation reactions.
Reduced Derivatives: Formed from reduction reactions.
Substituted Derivatives: Formed from substitution reactions.
Scientific Research Applications
1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one has diverse applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs with anti-inflammatory, anti-cancer, or antimicrobial properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Used in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one: shares structural similarities with other heterocyclic compounds like pyrazoles and thiazoles.
Pyrazole Derivatives: Known for their anti-inflammatory and anti-cancer properties.
Thiazole Derivatives: Used in antimicrobial and anti-tubercular applications.
Uniqueness
The uniqueness of this compound lies in its combined pyrazole-thiazole structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H13N5OS |
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Molecular Weight |
263.32 g/mol |
IUPAC Name |
1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one |
InChI |
InChI=1S/C11H13N5OS/c1-16-3-2-8(10(16)17)14-11-15-9(6-18-11)7-4-12-13-5-7/h4-6,8H,2-3H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
HGIVZWRPNVSCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1=O)NC2=NC(=CS2)C3=CNN=C3 |
Origin of Product |
United States |
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